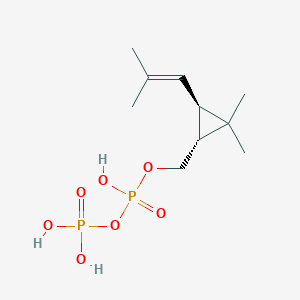

(R,R)-chrysanthemyl diphosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R,R)-chrysanthemyl diphosphate is the (R,R)-diastereoisomer of chrysanthemyl diphosphate. It is a conjugate acid of a this compound(3-).

Aplicaciones Científicas De Investigación

Biosynthesis of Pyrethrins

Chrysanthemyl diphosphate synthase (CDS) is the key enzyme responsible for the production of (R,R)-chrysanthemyl diphosphate from dimethylallyl diphosphate. This reaction is crucial in the biosynthetic pathway leading to pyrethrins, a group of natural insecticides derived from chrysanthemum flowers. Research indicates that CDS not only catalyzes the formation of chrysanthemyl diphosphate but also converts it into chrysanthemol, an important intermediate in pyrethrin synthesis .

Enzyme Characterization and Function

Chrysanthemyl diphosphate synthase has been characterized as a bifunctional enzyme that facilitates multiple reactions within the terpenoid biosynthetic pathway. Studies have shown that CDS can operate under varying substrate conditions, demonstrating both prenyltransferase and terpene synthase activities . The enzyme's kinetics have been studied extensively, revealing a Michaelis-Menten relationship with respect to its substrates, which aids in understanding its efficiency and potential for industrial applications .

Agricultural Applications

The manipulation of chrysanthemyl diphosphate levels through genetic engineering has shown promise in enhancing plant defenses against pests. For instance, overexpression of the TcCHS gene in Chrysanthemum morifolium led to increased emission of chrysanthemol, which acts as a natural repellent against aphids . Field trials demonstrated that plants with modified expression of this gene significantly reduced aphid populations, showcasing a dual defense mechanism involving both volatile and non-volatile compounds .

Case Study 1: Genetic Engineering for Pest Resistance

- Objective: To enhance pest resistance in Chrysanthemum morifolium.

- Method: Overexpression of TcCHS gene.

- Results: Increased emission of chrysanthemol (47 pmol/h/gFW) and production of chrysanthemol glycoside derivative (1.1 mM). Significant reduction in aphid reproduction was observed.

- Conclusion: Genetic modification led to improved pest resistance without detrimental effects on plant health .

Case Study 2: Enzymatic Pathway Analysis

- Objective: To characterize the enzymatic functions of chrysanthemyl diphosphate synthase.

- Method: Kinetic assays were performed to determine substrate affinities and reaction rates.

- Results: The enzyme exhibited significant substrate inhibition at high concentrations of dimethylallyl diphosphate; kinetic parameters were established.

- Conclusion: Understanding enzyme kinetics provides insights into optimizing pyrethrin production for agricultural use .

Análisis De Reacciones Químicas

Key Features:

-

Catalytic Motif : CDS employs an NDXXD motif for substrate binding and catalysis, shared with squalene and phytoene synthases but distinct from chain-elongating prenyltransferases .

-

Kinetics :

-

Stereochemistry : The enzyme ensures exclusive production of the (R,R)-stereoisomer, critical for downstream pyrethrin bioactivity .

Hydrolysis to Chrysanthemol

CDS exhibits bifunctional activity, hydrolyzing CPP’s diphosphate moiety to yield chrysanthemol under physiological conditions .

Reaction:

(R,R)-Chrysanthemyl diphosphate + H₂O → (R,R)-Chrysanthemol + Diphosphate

Kinetic Parameters:

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Kₘ (CPP) | 196 μM | pH 7.8, 30°C | |

| Vₘₐₓ | 0.12–0.16 μg·h⁻¹·g⁻¹ FW | In transgenic tobacco | |

| Competitive Inhibition | DMAPP (IC₅₀ ≈ 100 μM) |

Optimal Parameters for CDS Activity:

| Factor | Optimal Value | Notes |

|---|---|---|

| pH | 7.8 | Tris-HCl buffer |

| Temperature | 30–31°C | |

| Cofactors | Mg²⁺ > Mn²⁺, Zn²⁺ | Mg²⁺ enhances activity 3-fold vs. Mn²⁺ |

| Inhibitors | Iodoacetamide (1 mM) | Blocks competing isomerases |

Competitive Substrate Dynamics

DMAPP competes with CPP for CDS’s active site, leading to dual functionality:

Stereochemical Specificity

CDS exclusively produces the (R,R)-configured CPP, which matches the stereochemistry of natural pyrethrins. This specificity arises from the enzyme’s active-site architecture, preventing alternative cyclopropane ring conformations .

Industrial and Agricultural Relevance

Propiedades

Fórmula molecular |

C10H20O7P2 |

|---|---|

Peso molecular |

314.21 g/mol |

Nombre IUPAC |

[(1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H20O7P2/c1-7(2)5-8-9(10(8,3)4)6-16-19(14,15)17-18(11,12)13/h5,8-9H,6H2,1-4H3,(H,14,15)(H2,11,12,13)/t8-,9-/m1/s1 |

Clave InChI |

AORLUAKWVIEOLL-RKDXNWHRSA-N |

SMILES isomérico |

CC(=C[C@@H]1[C@H](C1(C)C)COP(=O)(O)OP(=O)(O)O)C |

SMILES canónico |

CC(=CC1C(C1(C)C)COP(=O)(O)OP(=O)(O)O)C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.